2-(3,4-Difluorophenyl)pyrrolidine 2-(3,4-Difluorophenyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 298690-75-2
VCID: VC3752496
InChI: InChI=1S/C10H11F2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2
SMILES: C1CC(NC1)C2=CC(=C(C=C2)F)F
Molecular Formula: C10H11F2N
Molecular Weight: 183.2 g/mol

2-(3,4-Difluorophenyl)pyrrolidine

CAS No.: 298690-75-2

VCID: VC3752496

Molecular Formula: C10H11F2N

Molecular Weight: 183.2 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-Difluorophenyl)pyrrolidine - 298690-75-2

Description

2-(3,4-Difluorophenyl)pyrrolidine is a synthetic organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential applications. This compound belongs to the pyrrolidine class, which is known for its presence in numerous biologically active molecules. The incorporation of a difluorophenyl group enhances its chemical properties, making it an interesting candidate for further study.

2.3. Synthesis

The synthesis of 2-(3,4-Difluorophenyl)pyrrolidine typically involves the reaction of a difluorophenyl group with a pyrrolidine precursor. Detailed synthesis protocols may vary depending on the desired stereoisomer and the specific conditions required for the reaction.

3.1. Biological Activity

While specific biological activities of 2-(3,4-Difluorophenyl)pyrrolidine are not extensively documented, compounds with similar structures often exhibit potential in pharmaceutical applications. The difluorophenyl group can contribute to increased lipophilicity and bioavailability, making such compounds interesting candidates for drug development.

3.2. Chemical Reactions and Derivatives

Derivatives of 2-(3,4-Difluorophenyl)pyrrolidine, such as its hydrochloride salt, are also of interest. For example, (S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride has a molecular weight of 219.66 g/mol and is used in life science research .

3.3. Safety and Handling

Handling of 2-(3,4-Difluorophenyl)pyrrolidine requires caution due to potential hazards associated with organic compounds. Safety data sheets should be consulted for specific handling instructions.

Table 2: Comparison with Hydrochloride Salt

CompoundMolecular FormulaMolecular Weight
2-(3,4-Difluorophenyl)pyrrolidineC10H11F2N183.2 g/mol
(S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochlorideC10H12ClF2N219.66 g/mol
CAS No. 298690-75-2
Product Name 2-(3,4-Difluorophenyl)pyrrolidine
Molecular Formula C10H11F2N
Molecular Weight 183.2 g/mol
IUPAC Name 2-(3,4-difluorophenyl)pyrrolidine
Standard InChI InChI=1S/C10H11F2N/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2
Standard InChIKey SZPJRABUCTXGIN-UHFFFAOYSA-N
SMILES C1CC(NC1)C2=CC(=C(C=C2)F)F
Canonical SMILES C1CC(NC1)C2=CC(=C(C=C2)F)F
PubChem Compound 21706777
Last Modified Aug 16 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator